molecular formula C11H18O3 B2689359 Methyl 2-cyclohexyl-3-oxobutanoate CAS No. 175230-30-5

Methyl 2-cyclohexyl-3-oxobutanoate

Cat. No.: B2689359
CAS No.: 175230-30-5
M. Wt: 198.262
InChI Key: NUGGQIWQPPASAV-UHFFFAOYSA-N
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Scientific Research Applications

Methyl 2-cyclohexyl-3-oxobutanoate is used in various scientific research applications, including:

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These codes correspond to specific hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-cyclohexyl-3-oxobutanoate can be synthesized through the alkylation of enolate ions. The process involves the reaction of an enolate ion with an alkyl halide under S_N2 reaction conditions . The enolate ion is typically generated from a ketone, ester, or nitrile .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar alkylation processes are scaled up for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-cyclohexyl-3-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of methyl 2-cyclohexyl-3-oxobutanoate involves its interaction with various molecular targets and pathways. As an enolate precursor, it can participate in various nucleophilic addition and substitution reactions. The enolate form can attack electrophilic centers, leading to the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Uniqueness: Methyl 2-cyclohexyl-3-oxobutanoate is unique due to the presence of the cyclohexyl group, which imparts different steric and electronic properties compared to its analogs. This makes it a valuable intermediate in the synthesis of complex organic molecules .

Properties

IUPAC Name

methyl 2-cyclohexyl-3-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O3/c1-8(12)10(11(13)14-2)9-6-4-3-5-7-9/h9-10H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUGGQIWQPPASAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C1CCCCC1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175230-30-5
Record name methyl 2-cyclohexyl-3-oxobutanoate
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